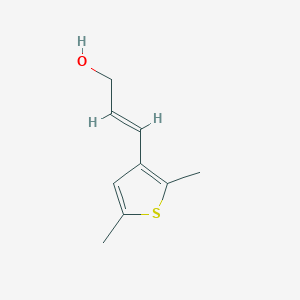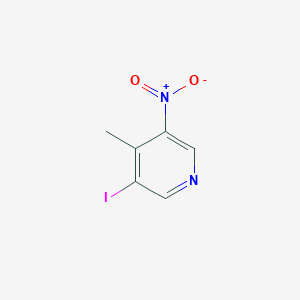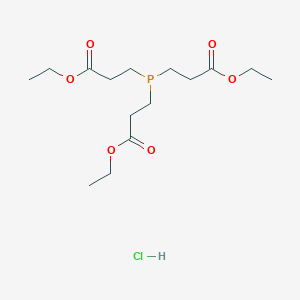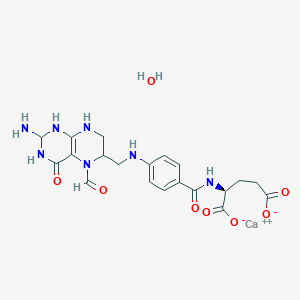
2-(Aminomethyl)-5-bromo-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-bromo-3-methylphenol is an organic compound characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-bromo-3-methylphenol typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and subsequent bromination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and reduce the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)-5-bromo-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using suitable reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-bromo-3-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-5-bromo-3-methylphenol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Aminomethyl)phenol: Lacks the bromine and methyl groups, resulting in different chemical properties and reactivity.
5-Bromo-2-methylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
3-Methyl-2-aminophenol: Similar structure but without the bromine atom, leading to variations in its chemical behavior.
Uniqueness: 2-(Aminomethyl)-5-bromo-3-methylphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the aminomethyl group provides opportunities for hydrogen bonding and other interactions .
Eigenschaften
Molekularformel |
C8H10BrNO |
|---|---|
Molekulargewicht |
216.07 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-bromo-3-methylphenol |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,4,10H2,1H3 |
InChI-Schlüssel |
YADVPQHDBFIVLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CN)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)


![1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)




